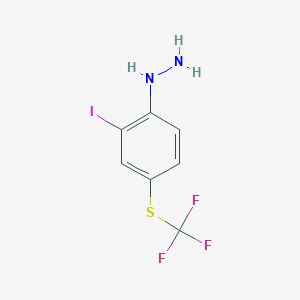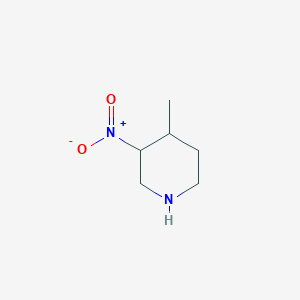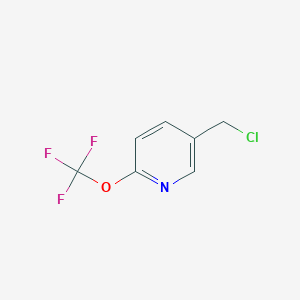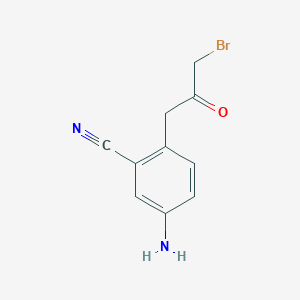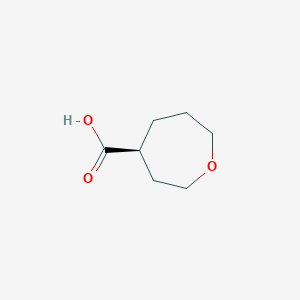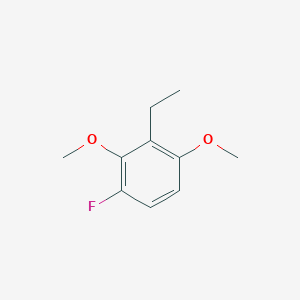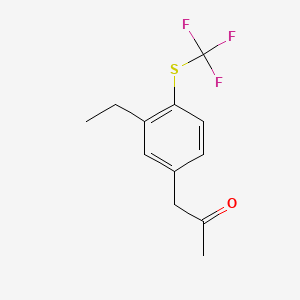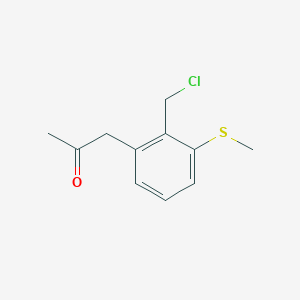
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde is a chemical compound known for its unique structure and versatile applications. It features a pyrazole ring substituted with a trimethylsilyl ethoxy methyl group and an aldehyde functional group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common route includes the reaction of 1H-pyrazole-4-carbaldehyde with 2-(trimethylsilyl)ethoxymethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques like column chromatography .
Analyse Chemischer Reaktionen
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block in the synthesis of drug candidates targeting various diseases.
Wirkmechanismus
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine: This compound also features a trimethylsilyl ethoxy methyl group but has an indazole ring instead of a pyrazole ring.
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is a precursor in the synthesis of various trimethylsilyl-protected derivatives.
Eigenschaften
Molekularformel |
C10H18N2O2Si |
|---|---|
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
1-(2-trimethylsilylethoxymethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H18N2O2Si/c1-15(2,3)5-4-14-9-12-7-10(8-13)6-11-12/h6-8H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
HUEKMLUQZYSSBI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)
